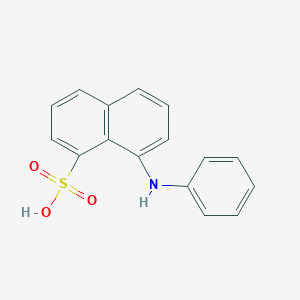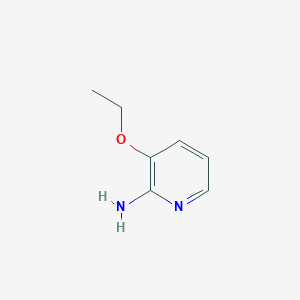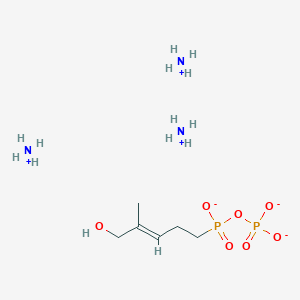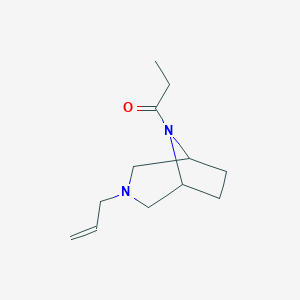
8-Anilino-1-萘磺酸
概述
科学研究应用
化学: 用作荧光探针研究各种化学体系的性质。
生物学: 用于研究蛋白质折叠、构象变化和蛋白质聚集,例如阿尔茨海默病和朊病毒病等神经退行性疾病。
医学: 用于研究配体与蛋白质的结合以及这些相互作用对蛋白质结构和功能的影响。
工业: 应用于表面活性剂和胶束形成的研究,以及开发新型荧光染料。
5. 作用机理
1-氨基萘-8-磺酸的作用机理涉及它与蛋白质表面疏水区域的结合。 这种结合会引起化合物荧光性质的变化,使研究人员能够研究蛋白质的构象变化 . 该化合物的磺酸部分锚定在蛋白质的阳离子侧链上,而氨基萘核心则结合到附近的疏水口袋 .
作用机制
Target of Action
8-Anilino-1-naphthalenesulfonic acid (ANS) primarily targets proteins, particularly those with hydrophobic binding pockets . It has been found to interact with Protein S100-A7 and UDP-N-acetylglucosamine 1-carboxyvinyltransferase .
Mode of Action
ANS is a hydrophobic polarity-sensitive fluorescent dye . It binds to proteins non-specifically by anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene . This interaction induces conformational changes in the proteins .
Biochemical Pathways
The primary biochemical pathway affected by ANS involves the folding/unfolding pathways of proteins . By binding to proteins, ANS can induce conformational changes, which can affect the protein’s folding and unfolding pathways .
Pharmacokinetics
It is known that ans is nonfluorescent in aqueous solution but fluoresces strongly upon binding to proteins . This suggests that the bioavailability of ANS may be influenced by its binding to proteins.
Result of Action
The binding of ANS to proteins results in a change in the fluorescence properties of ANS . This change can be used to detect conformational changes in proteins, making ANS a valuable tool in biochemical and biological research .
Action Environment
The action of ANS is influenced by the surrounding solvent environment . Its fluorescence properties change depending on the hydrophobicity of the environment . For example, ANS fluoresces strongly in hydrophobic environments, such as when it is bound to proteins .
生化分析
Biochemical Properties
8-Anilino-1-naphthalenesulfonic acid is used to study the intermediate states in the folding/unfolding pathways of proteins . It is also useful to check the conformational changes involved with the aggregation of proteins . It is useful for determining the affinity of hydrophobic ligands to their corresponding binding proteins . 8-Anilino-1-naphthalenesulfonic acid undergoes a blue shift and fluorescence increases when it binds to non-polar regions of a protein surface or membranes .
Cellular Effects
8-Anilino-1-naphthalenesulfonic acid’s fluorescent properties will change as it binds to hydrophobic regions on the protein surface . Its permeability to mitochondrial membranes makes it particularly useful .
Molecular Mechanism
8-Anilino-1-naphthalenesulfonic acid can be used to study conformational changes induced by ligand binding in proteins . The binding of 8-Anilino-1-naphthalenesulfonic acid to proteins is nonspecific, anchoring to cationic side chains of proteins via its sulfonate moiety and additionally binding to nearby hydrophobic pockets on the protein via its anilinonaphthalene core .
Temporal Effects in Laboratory Settings
The synthesis of 8-Anilino-1-naphthalenesulfonic acid and its derivatives have been low yielding, requiring harsh reaction conditions and long reaction times . Efficient, mild microwave-assisted copper(0)-catalyzed Ullmann coupling conditions have been developed to synthesize 8-Anilino-1-naphthalenesulfonic acid derivatives with yields of up to 74% .
Metabolic Pathways
Pseudomonas aeruginosa, isolated from soil near tannery effluent, was able to degrade 8-Anilino-1-naphthalenesulfonic acid, a sulfonated aromatic amine . The organism degraded this amine up to a concentration of 1,200 mg l−1 using glucose and ammonium nitrate as carbon and nitrogen sources respectively .
准备方法
1-氨基萘-8-磺酸的合成涉及多个步骤。 一种常见的方法包括以下步骤 :
- 将萘胺溶解在硫酸中,在 35-45°C 的温度范围内反应 2-3 小时,得到 1-萘磺酸。
- 将产物 1-萘磺酸与硝酸和硫酸的混合酸在 30-95°C 下反应,生成 1-磺酸基团 8-硝基萘。
- 将产物 1-磺酸基团 8-硝基萘与铁粉和水蒸气在 60-180°C 下反应,生成 1-萘胺 8-磺酸。
化学反应分析
1-氨基萘-8-磺酸经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成不同的氧化产物。
还原: 还原反应可以使用常见的还原剂进行。
这些反应中常用的试剂和条件包括硫酸、硝酸和铁粉 . 这些反应形成的主要产物取决于所使用的具体条件和试剂。
相似化合物的比较
1-氨基萘-8-磺酸因其独特的荧光特性及其与蛋白质疏水区域结合的能力而独一无二。 类似的化合物包括 :
8-氨基-1-萘磺酸: 另一种具有类似性质的荧光探针。
N-苯基-8-萘胺-1-磺酸: 一种具有可比结合特性的化合物。
N-苯基-1-萘胺-8-磺酸: 另一种在类似应用中使用的相关化合物。
这些化合物具有相似的结构特征和应用,但它们的具体结合亲和力和荧光特性可能有所不同。
属性
IUPAC Name |
8-anilinonaphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13/h1-11,17H,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEOQOXTVHGIFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1445-19-8 (mono-hydrochloride), 18108-68-4 (magnesium [2:1]), 28836-03-5 (mono-ammonium) | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7058882 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray powder; [Aldrich MSDS] | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10042 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
82-76-8 | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Anilino-8-naphthalenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-anilinonaphthalene-1-sulfonic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04474 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Naphthalenesulfonic acid, 8-(phenylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Anilino-1-naphthalenesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-anilinonaphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.308 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ANILINO-8-NAPHTHALENESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/630I4V6051 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 8-Anilino-1-naphthalene sulfonate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061854 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)

![(2S)-2-amino-5-[[(2R)-1-[(2-methoxy-2-oxoethyl)amino]-3-(methylcarbamoylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B157255.png)








![(4-Oxo-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl 3-[(1H-imidazol-1-yl)methyl]benzoate](/img/structure/B157272.png)


